2,6-Pyridinediamine, 4-[4-(trifluoromethyl)phenyl]-
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Overview
Description
4-(4-(Trifluoromethyl)phenyl)pyridine-2,6-diamine is an aromatic diamine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with two amino groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethyl)phenyl)pyridine-2,6-diamine typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with 4-(4-trifluoromethylphenyl)-2,6-bis(4-hydroxyphenyl)pyridine.
Substitution Reaction: This intermediate undergoes a substitution reaction with 2-chloro-5-nitrotrifluoromethylbenzene.
Reduction Reaction: The resulting product is then subjected to reduction reactions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Trifluoromethyl)phenyl)pyridine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine ring.
Substitution: The compound can participate in substitution reactions, particularly involving the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogenated compounds and strong bases are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(4-(Trifluoromethyl)phenyl)pyridine-2,6-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)pyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The amino groups can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as a chemical intermediate in crop protection.
4-(Trifluoromethyl)pyridine: A pyridine derivative with similar fluorinated properties.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Another fluorinated bipyridine compound with unique properties.
Uniqueness
4-(4-(Trifluoromethyl)phenyl)pyridine-2,6-diamine stands out due to its specific substitution pattern, which imparts unique chemical and physical properties
Properties
Molecular Formula |
C12H10F3N3 |
---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]pyridine-2,6-diamine |
InChI |
InChI=1S/C12H10F3N3/c13-12(14,15)9-3-1-7(2-4-9)8-5-10(16)18-11(17)6-8/h1-6H,(H4,16,17,18) |
InChI Key |
PIKDJTIJQQIZRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2)N)N)C(F)(F)F |
Origin of Product |
United States |
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